Cas no 2137582-84-2 (2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester)

2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester 化学的及び物理的性質
名前と識別子
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- 2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester
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- インチ: 1S/C12H14O3/c1-3-8-5-4-6-9-7-10(12(13)14-2)15-11(8)9/h4-6,10H,3,7H2,1-2H3
- InChIKey: BLTZUVCGMMVGMR-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(CC)C=CC=C2CC1C(OC)=O
2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785252-0.05g |
methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |
2137582-84-2 | 95% | 0.05g |
$1320.0 | 2024-05-22 | |
Enamine | EN300-785252-0.25g |
methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |
2137582-84-2 | 95% | 0.25g |
$1447.0 | 2024-05-22 | |
Enamine | EN300-785252-0.5g |
methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |
2137582-84-2 | 95% | 0.5g |
$1509.0 | 2024-05-22 | |
Enamine | EN300-785252-0.1g |
methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |
2137582-84-2 | 95% | 0.1g |
$1384.0 | 2024-05-22 | |
Enamine | EN300-785252-10.0g |
methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |
2137582-84-2 | 95% | 10.0g |
$6758.0 | 2024-05-22 | |
Enamine | EN300-785252-5.0g |
methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |
2137582-84-2 | 95% | 5.0g |
$4557.0 | 2024-05-22 | |
Enamine | EN300-785252-1.0g |
methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |
2137582-84-2 | 95% | 1.0g |
$1572.0 | 2024-05-22 | |
Enamine | EN300-785252-2.5g |
methyl 7-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate |
2137582-84-2 | 95% | 2.5g |
$3080.0 | 2024-05-22 |
2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl esterに関する追加情報
Introduction to 2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester (CAS No: 2137582-84-2)
2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester, identified by the CAS number 2137582-84-2, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzofuran derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of an ester group and ethyl substitution at the 7-position of the benzofuran core enhances its structural complexity and modulates its pharmacological properties, making it a subject of interest for further investigation.
The benzofuran scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, antiviral, anticancer, and antimicrobial properties. The specific modification of 7-ethyl-2,3-dihydro-benzofuran with a methyl ester at the carboxylic acid position introduces unique chemical and biological characteristics that distinguish it from other benzofuran derivatives. This modification not only influences the compound's solubility and metabolic stability but also plays a crucial role in its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that the ethyl group at the 7-position may enhance binding affinity by optimizing spatial orientation and hydrophobic interactions with target proteins. Additionally, the methyl ester moiety could serve as a key pharmacophore for modulating enzyme activity or receptor binding. These insights have guided the design of novel derivatives aimed at improving efficacy and reducing side effects.
In vitro studies have demonstrated promising results regarding the biological activity of 2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester. Research indicates that this compound exhibits inhibitory effects on certain kinases and transcription factors implicated in cancer progression. The structural features of this molecule allow it to interact with critical residues within these targets, potentially disrupting signaling pathways that drive tumor growth. Furthermore, preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for evaluating its clinical potential.
The synthesis of 2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester involves multi-step organic reactions that highlight the synthetic versatility of benzofuran derivatives. Key synthetic strategies include condensation reactions to form the benzofuran core, followed by functional group transformations such as esterification and alkylation. Advances in green chemistry have also influenced synthetic methodologies, promoting catalytic processes that minimize waste and improve yields. These innovations align with the growing emphasis on sustainable practices in pharmaceutical research.
The therapeutic potential of this compound is further underscored by its ability to modulate inflammatory pathways. Chronic inflammation is a hallmark of various diseases, including cardiovascular disorders and autoimmune conditions. By targeting key inflammatory mediators, 7-ethyl-2,3-dihydro-benzofuran methyl ester may offer a novel approach to managing these conditions. Preclinical studies are ongoing to elucidate its mechanism of action and evaluate its safety profile in animal models.
Emerging evidence also suggests that benzofuran derivatives possess antioxidant properties, which could contribute to their therapeutic benefits. Oxidative stress is implicated in numerous pathological processes, including neurodegenerative diseases and aging-related disorders. The ability of methyl 7-ethyl-2H-benzofuran-2-carboxylate to scavenge free radicals or inhibit oxidative enzymes may provide protection against cellular damage caused by reactive oxygen species.
The development of new drug candidates relies heavily on high-throughput screening (HTS) technologies to identify promising compounds rapidly. CAS No: 2137582-84-2 has been utilized in several HTS campaigns targeting various disease-related proteins. TheHits generated from these screens have validated its potential as a lead molecule for further optimization. Collaborative efforts between academic institutions and pharmaceutical companies are now focused on translating these findings into clinical trials.
Regulatory considerations play a critical role in advancing drug candidates from preclinical to clinical stages. Compliance with Good Manufacturing Practices (GMP) ensures the quality and consistency of materials used in research and development. The synthesis and characterization of methyl 7-(1-methylethyl)-1H-benzofuran-2-carboxylate must adhere to stringent standards to support robust regulatory submissions.
The future direction of research on CAS No: 2137582-84-2 includes exploring its potential as an intermediate for more complex drug molecules or as a standalone therapeutic agent. Combination therapies involving benzofuran derivatives may enhance treatment outcomes by targeting multiple disease pathways simultaneously. Additionally, exploring alternative synthetic routes could reduce production costs and improve scalability for industrial applications.
In conclusion,methyl 7-(1-methylethyl)-1H-benzofuran-2-carboxylate represents a promising candidate in pharmaceutical research due to its unique structural features and demonstrated biological activities. Its potential applications span across multiple therapeutic areas, making it a valuable asset in ongoing drug discovery efforts. Continued investigation into its mechanisms of action will further elucidate its therapeutic promise and guide future development strategies.
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